1-Cyclooct-2-enylethanone
Description
Contextualization within Medium-Ring Ketone Chemistry
Medium-sized rings, which typically encompass 8 to 11 atoms, occupy a unique chemical space between well-understood normal-sized rings (5-7 members) and larger macrocycles. nih.gov These structures are prevalent in a variety of bioactive natural products and therapeutically significant molecules. nih.gov Their relative rigidity and diverse three-dimensional spatial arrangements can lead to enhanced binding affinities with biological receptors when compared to their acyclic or different-sized ring counterparts. nih.gov
A key characteristic of medium-ring unsaturated ketones is the interplay between ring strain and electronic effects. In contrast to six-membered rings where the α,β-unsaturated isomer is typically more stable, the β,γ-unsaturated isomer is often favored in eight- and nine-membered ring ketones. rsc.org This preference is attributed to the distortion of the carbonyl group and the carbon-carbon double bond from the ideal planar arrangement required for effective conjugation in an α,β-unsaturated system. acs.org Theoretical investigations and experimental studies on cycloalkenones have confirmed that as the ring size increases into the medium range (C8-C12), the unconjugated isomer becomes thermodynamically preferred. rsc.orgacs.org 1-Cyclooct-2-enylethanone, as a C8-enone, exemplifies this principle, where the placement of the double bond in relation to the acetyl group has significant implications for its stability and reactivity. The synthesis of medium-ring ketones is often approached through ring expansion strategies, which provide a pathway to these thermodynamically challenging structures from smaller, more readily available precursors. nih.govmdpi.com
Significance in Contemporary Organic Synthesis Research
This compound and its isomers are valuable intermediates in organic synthesis, particularly in the creation of novel fragrances. google.comgoogle.com Research in this area focuses on developing efficient synthetic routes to these ketones and exploring their subsequent chemical transformations.
Several methods for the synthesis of this compound have been documented. One approach involves the Rupe rearrangement of 1-ethynylcyclooctanol under acidic conditions, using formic acid at elevated temperatures. google.com Another route starts from cyclooctene (B146475), which can be selectively brominated to form 3-bromo-cyclooctene. This intermediate can then undergo a Grignard-type reaction with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol to yield the target ketone. google.comgoogle.com For instance, the oxidation of 1-cyclooct-2-enylethanol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) furnishes this compound. google.comgoogle.com
The study of these synthetic pathways is significant as it provides access to a class of compounds with specific olfactory properties, described as fruity, green, and woody. google.comgoogle.com The exploration of such molecules contributes to the broader field of fragrance chemistry, where structure-odor relationships are a key area of investigation. Beyond fragrances, the reactivity of the enone system in this compound offers potential for its use as a building block in the synthesis of more complex molecules, such as bicyclic compounds, which are important scaffolds in medicinal chemistry. numberanalytics.comrsc.org
Chemical and Physical Properties of this compound
Below is a table summarizing key chemical and physical properties for this compound and its isomers.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 17339-74-1 (for isomer mixture) |
| LogP | 2.856 |
| Polar Surface Area (PSA) | 17.07 Ų |
| Data sourced from multiple references. chemsrc.comnih.gov |
Selected Research Findings on this compound
The following table outlines key research findings related to the synthesis of this compound.
| Research Focus | Key Finding |
| Synthesis via Oxidation | Oxidation of 1-cyclooct-2-enylethanol with pyridinium chlorochromate (PCC) in dichloromethane yields this compound. google.comgoogle.com |
| Synthesis via Rearrangement | Heating crude 1-ethynylcyclooctanol in formic acid results in a Rupe rearrangement to form this compound. google.com |
| Synthesis from Cyclooctene | A multi-step synthesis starting with the selective bromination of cyclooctene to 3-bromo-cyclooctene, followed by reaction with an aldehyde and subsequent oxidation, produces the target ketone. google.comgoogle.com |
| Application | The primary documented application is as an ingredient in fragrance compositions, imparting fruity, green, and thujone-like notes. google.comgoogle.comgoogle.com |
| This table summarizes findings from cited research literature. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-cyclooct-2-en-1-ylethanone |
InChI |
InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3 |
InChI Key |
NSNVIOQKEVYPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 1 Cyclooct 2 Enylethanone
Strategies for the Preparation of 1-Cyclooct-2-enylethanone
The preparation of this compound relies on strategic chemical transformations that introduce the acetyl group and correctly position the double bond within the cyclooctene (B146475) ring.
Grignard-Type Reactions in Cyclooctene Functionalization
A prominent route to this compound involves a Grignard-type reaction as a key step. google.com This strategy begins with the selective bromination of cyclooctene to produce 3-bromocyclooctene (B2537071). google.comgoogle.com This allylic bromide then serves as a precursor for the formation of an organometallic reagent.
The synthesis proceeds by reacting 3-bromocyclooctene with an appropriate aldehyde, such as acetaldehyde, under Grignard-type conditions to form the secondary alcohol, 1-cyclooct-2-enylethanol. google.comgoogle.com In a documented example, a solution of 3-bromocyclooctene and titanium(IV) isopropoxide in diethyl ether at -50°C was treated with an isopropylmagnesium chloride solution, followed by the addition of acetaldehyde, to produce the precursor alcohol. google.com
Oxidation of Precursor Alcohols (e.g., 1-Cyclooct-2-enylethanol)
The alcohol, 1-cyclooct-2-enylethanol, obtained from the Grignard-type reaction, is subsequently oxidized to yield the target ketone, this compound. google.comgoogle.com A common and effective oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC). google.comgoogle.com
In a typical procedure, a solution of 1-cyclooct-2-enylethanol in dichloromethane (B109758) is added to a mixture of pyridinium chlorochromate in the same solvent at 0°C. google.comgoogle.com The reaction mixture is stirred at room temperature for several hours. Following filtration and purification by flash chromatography, this compound can be isolated with a reported yield of 55%. google.comgoogle.com
| Reactant | Reagents | Product | Yield |
| 1-Cyclooct-2-enylethanol | Pyridinium chlorochromate (PCC), Dichloromethane | This compound | 55% google.comgoogle.com |
Addition-Dehydrochlorination Sequences from Cyclooctene Precursors
An alternative approach to synthesizing cyclooctenyl ethanone (B97240) isomers involves the addition of an alkanoic acid chloride to cyclooctene, followed by a dehydrochlorination step. google.comgoogle.com This method can result in a mixture of double bond isomers, including this compound. google.comgoogle.com The specific conditions for the dehydrochlorination are critical in determining the final isomeric ratio. google.comgoogle.com
Rupe Rearrangement Applied to Cyclooctyne (B158145) Derivatives
The Rupe rearrangement offers another synthetic avenue. This reaction typically involves the acid-catalyzed rearrangement of α-alkynyl alcohols to form α,β-unsaturated ketones. While not directly starting from cyclooctene, this method could be applied to cyclooctyne derivatives to generate the 1-cyclooct-1-enylethanone isomer. google.com
Acylation Reactions of Cyclooctenes
Direct acylation of cyclooctene presents a more direct route to cyclooctenyl ketones. google.comgoogle.com For instance, reacting cyclooctene with acetic anhydride (B1165640) in the presence of a Lewis acid like zinc chloride can produce a mixture of isomeric cyclooctenylethanones. google.com This reaction, however, may yield a mixture of isomers, including 1-cyclooct-3-enylethanone, requiring separation to isolate the desired this compound. google.com
| Reactants | Catalyst/Reagents | Product(s) |
| Cyclooctene, Acetic Anhydride | Zinc Chloride | Isomeric mixture including 1-cyclooct-3-enylethanone google.com |
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in several of the synthetic strategies for this compound. In the Grignard-type reaction, titanium(IV) isopropoxide is used, which can influence the selectivity and efficiency of the addition of the organomagnesium reagent to the aldehyde. google.com
Furthermore, in acylation reactions, a Lewis acid catalyst such as zinc chloride is essential to activate the acylating agent (e.g., acetic anhydride) and facilitate the electrophilic attack on the cyclooctene double bond. google.com The choice of catalyst can impact the reaction conditions and the distribution of resulting isomers.
The oxidation of 1-cyclooct-2-enylethanol to the ketone is a critical step where various catalytic systems could be employed as alternatives to stoichiometric reagents like PCC. While not explicitly detailed for this specific conversion in the provided context, the broader field of organic synthesis offers numerous catalytic oxidation methods that could be applicable.
Transition Metal Catalysis (e.g., Titanium(IV)isopropoxide, Palladium on Charcoal)
Transition metal catalysis offers a powerful pathway for the synthesis of this compound, primarily through the functionalization of a pre-formed cyclooctene ring.
A notable method involves the use of Titanium(IV)isopropoxide in a multi-step synthesis starting from 3-bromo-cyclooctene. google.com This precursor is typically prepared through the selective bromination of cyclooctene using N-bromosuccinimide (NBS). google.com In a key step, a solution of 3-bromo-cyclooctene and titanium(IV)isopropoxide in diethyl ether is treated with a Grignard reagent, such as isopropylmagnesium chloride, at low temperatures (-50° C). google.com This sequence facilitates the formation of an intermediate organotitanium species which then reacts with an aldehyde to produce 1-cyclooct-2-enylethanol. google.com
The final step to obtain this compound is the oxidation of the secondary alcohol, 1-cyclooct-2-enylethanol. google.comgoogle.com This is effectively achieved using an oxidant like pyridinium chlorochromate (PCC) in a solvent such as dichloromethane, yielding the target ketone. google.comgoogle.com This oxidation step yielded this compound with a 55% yield after purification. google.comgoogle.com
While Palladium on charcoal (Pd/C) is a common transition metal catalyst, in the context of related cyclooctene derivatives, its primary role is in hydrogenation reactions rather than the formation of the enone structure itself. For instance, 10% Palladium on charcoal is used to hydrogenate the double bond of compounds like 1-cyclooct-3-enylpropan-1-one to yield the saturated 1-cyclooctylpropanone. google.com This demonstrates its utility in modifying the cyclooctene ring but not in the direct synthesis of the unsaturated ketone from a simpler precursor.
Table 1: Synthesis of this compound via Titanium(IV)isopropoxide Catalysis
| Step | Reactants | Catalyst/Reagent | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 3-bromo-cyclooctene, Acetaldehyde (via Grignard reaction) | Titanium(IV)isopropoxide, Isopropylmagnesium chloride | 1-Cyclooct-2-enylethanol | Not specified | google.com |
| 2 | 1-Cyclooct-2-enylethanol | Pyridinium chlorochromate (PCC) | This compound | 55% | google.comgoogle.com |
Stereochemical Control in Cyclooctenone Synthesis
Controlling the stereochemistry, particularly the regiochemistry of the double bond, is a critical aspect of synthesizing this compound. The chosen synthetic route has a profound impact on the isomeric purity of the final product. google.com
The Lewis acid-catalyzed acylation of cyclooctene can result in a mixture of double bond isomers, including substituted cyclooct-1-enes, -3-enes, and -4-enes. google.comgoogle.com The separation of these isomers can be challenging and may require chromatographic purification. google.com
In contrast, a strategy that offers superior regiochemical control begins with a cyclooctene ring that has been pre-functionalized at a specific position. The synthesis starting from 3-bromo-cyclooctene is an excellent example of this approach. google.comgoogle.com The initial selective bromination of cyclooctene establishes the future location of the double bond. vulcanchem.com Subsequent reaction steps, as seen in the titanium(IV)isopropoxide-mediated synthesis, build the acetyl group onto the ring while preserving the C2-C3 position of the double bond. google.com This method ensures that the final product is specifically this compound, avoiding the formation of other regioisomers. The double bond in the eight-membered ring typically adopts the more stable (Z) or cis configuration. vulcanchem.com This route, therefore, represents a more controlled and selective method for obtaining the desired cyclooctenone isomer. google.com
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-Cyclooct-2-enylethanone, a combination of ¹H-NMR, ¹³C-NMR, and advanced NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its vinylic, allylic, aliphatic, and acetyl protons. The chemical shifts (δ) of the olefinic protons on the cyclooctene (B146475) ring are expected to appear in the downfield region, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the double bond. The proton at the β-carbon (C3) would likely resonate at a higher chemical shift than the proton at the α-carbon (C2) due to the electron-withdrawing effect of the carbonyl group.
The protons of the acetyl group (CH₃) would present as a sharp singlet, expected to be in the range of 2.1-2.5 ppm. The allylic protons, those on the carbon atom adjacent to the double bond, and the other methylene (B1212753) (CH₂) protons of the cyclooctane (B165968) ring would give rise to a complex pattern of multiplets in the upfield region of the spectrum, generally between 1.5 and 3.0 ppm.
To illustrate the expected chemical shifts, data from the structurally related compound, 3-acetyl-2-cyclohexenone, can be considered. In this smaller ring system, the vinylic proton appears around 6.58 ppm, and the acetyl protons resonate at approximately 2.41 ppm. The methylene protons of the cyclohexene (B86901) ring show multiplets between 2.01 and 2.51 ppm. amazonaws.com While the larger and more flexible cyclooctene ring in this compound would lead to different coupling constants and potentially more complex splitting patterns, the general regions for the proton signals would be comparable.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound based on Analogous Compounds.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Vinylic (C2-H) | ~5.8 - 6.2 | Doublet of doublets |
| Vinylic (C3-H) | ~6.5 - 7.0 | Doublet of doublets |
| Acetyl (CH₃) | ~2.1 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of 195-210 ppm. The olefinic carbons (C2 and C3) would also be in the downfield region, with C3 resonating at a higher chemical shift than C2 due to its β-position relative to the carbonyl group.
The carbon of the methyl group in the acetyl moiety would appear in the upfield region, generally between 25 and 35 ppm. The sp³-hybridized carbons of the cyclooctene ring will produce a series of signals in the aliphatic region of the spectrum.
Data from analogous compounds such as 3-acetyl-2-cyclopentenone and 3-acetyl-2-cyclohexenone can provide a reference for these expected shifts. For 3-acetyl-2-cyclopentenone, the carbonyl carbons appear at δ 210.2 and 197.2 ppm, while the olefinic carbons are at δ 137.0 and 135.5 ppm. amazonaws.com For 3-acetyl-2-cyclohexenone, the carbonyl carbons are observed at δ 204.1 and 202.7 ppm, with the vinylic carbons at δ 157.2 and 135.0 ppm. amazonaws.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound based on Analogous Compounds.
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 210 |
| Vinylic (C2) | 125 - 140 |
| Vinylic (C3) | 140 - 160 |
| Acetyl (CH₃) | 25 - 35 |
Advanced NMR Techniques for Structural Elucidation (e.g., NOESY)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of a molecule. For a flexible eight-membered ring system like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly informative.
A NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. This information is crucial for determining the relative stereochemistry and conformation of the cyclooctene ring. For instance, NOE correlations between the acetyl protons and specific protons on the cyclooctene ring would help to define the orientation of the acetyl group relative to the ring. Similarly, correlations between the vinylic protons and adjacent methylene protons would provide insights into the conformation of the eight-membered ring, which can adopt several low-energy conformations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion and Fragmentation Pattern Analysis
In an electron ionization (EI) mass spectrum of this compound (C₁₀H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of α,β-unsaturated ketones is often characterized by specific cleavage patterns. A common fragmentation pathway is the α-cleavage, which involves the breaking of the bond between the carbonyl group and the cyclooctene ring, leading to the formation of an acylium ion (CH₃CO⁺) with an m/z of 43. This is often a prominent peak in the mass spectrum of acetyl-containing compounds. chemguide.co.uk
Another characteristic fragmentation is the McLafferty rearrangement, if a γ-hydrogen is available for abstraction by the carbonyl oxygen. The flexible nature of the cyclooctene ring may allow for such a rearrangement, leading to the loss of a neutral molecule and the formation of a radical cation.
The cyclooctene ring itself can undergo retro-Diels-Alder reactions or other ring cleavages, leading to a series of fragment ions. The analysis of these fragmentation patterns provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. For cyclic ketones, fragmentation often involves the initial cleavage of a bond adjacent to the carbonyl group, followed by a series of rearrangements and further cleavages. youtube.com
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be able to confirm the molecular formula C₁₀H₁₆O by providing a measured mass that is very close to the calculated exact mass. lcms.cz
This high accuracy is invaluable in distinguishing between isomers, which have the same nominal mass but different elemental compositions. pnnl.gov For example, an isomer of this compound with a different molecular formula (e.g., containing nitrogen or other heteroatoms) would have a distinctly different exact mass, which can be readily resolved by HRMS. Furthermore, HRMS can be applied to the fragment ions, aiding in the elucidation of the fragmentation pathways by confirming the elemental composition of each fragment. lcms.cz
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-acetyl-2-cyclohexenone |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the cyclooctene ring, and the various carbon-hydrogen (C-H) bonds.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is the C=O stretching vibration of the ketone. In α,β-unsaturated ketones, this band typically appears at a lower frequency (wavenumber) compared to saturated ketones due to the delocalization of π-electrons between the carbonyl group and the C=C double bond. This conjugation reduces the double bond character of the C=O bond, thus lowering the energy required for the stretching vibration.
The C=C stretching vibration of the alkene is also a key diagnostic peak, though it is generally weaker than the carbonyl absorption. The spectrum will also feature absorptions corresponding to the stretching and bending vibrations of C-H bonds associated with the alkene and the saturated alkyl portions of the cyclooctane ring.
A summary of the expected IR absorption bands for this compound is presented in the interactive table below.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | α,β-Unsaturated Ketone | 1650 - 1685 | Strong |
| C=C Stretch | Alkene | 1600 - 1650 | Medium to Weak |
| =C-H Stretch | Vinylic C-H | 3020 - 3080 | Medium |
| C-H Stretch | Aliphatic C-H | 2850 - 2960 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The α,β-unsaturated ketone moiety in this compound constitutes a conjugated system and is therefore a strong chromophore.
Two primary electronic transitions are expected for this compound. The first is a high-intensity π → π* transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The second is a lower-intensity n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.
The wavelength of maximum absorption (λmax) for the π → π* transition can be estimated using Woodward-Fieser rules for enones. For an acyclic or six-membered cyclic enone, the base value is 215 nm. The eight-membered ring of this compound is larger than a six-membered ring, and ring size can influence the λmax. However, in the absence of specific data for this system, the acyclic base value serves as a useful starting point. The position of substituents on the chromophore also affects the λmax. In this compound, there are alkyl substituents (ring residues) at the α and β positions of the enone system.
The n → π* transition typically appears at a longer wavelength but with a much lower intensity compared to the π → π* transition.
Interactive Data Table: Predicted UV-Vis Absorption for this compound in a Non-polar Solvent
| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Conjugated Enone | 220 - 250 | High (>10,000) |
Integrated Spectroscopic Approaches for Structural Confirmation
While each spectroscopic technique provides valuable pieces of the structural puzzle, a combination of methods is necessary for unambiguous structural confirmation of this compound. The integration of IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.
IR spectroscopy confirms the presence of the key α,β-unsaturated ketone functional group. UV-Vis spectroscopy corroborates the existence of the conjugated π-system. ¹H NMR spectroscopy would provide information on the number and connectivity of protons, including the vinylic protons of the double bond and the protons adjacent to the carbonyl group.
¹³C NMR spectroscopy is particularly powerful for delineating the carbon skeleton. For this compound, distinct signals are expected for the carbonyl carbon, the two sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the cyclooctane ring. The chemical shift of the carbonyl carbon in an α,β-unsaturated ketone is typically found further downfield than that of a saturated ketone. Patent literature describing the synthesis of this compound has reported the following ¹³C NMR chemical shifts, which align with the expected structure chemistnotes.com:
Carbonyl Carbon (C=O): 210.52 ppm
Alkene Carbons (C=C): 131.83 ppm and 127.40 ppm
Other Aliphatic Carbons: 50.38, 31.77, 29.14, 28.73, 26.58, 26.41, 25.20 ppm
Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. The combination of these techniques allows for a detailed and confirmed assignment of the structure of this compound.
Conformational Analysis and Stereochemical Investigations
Conformational Landscape of Eight-Membered Rings in 1-Cyclooct-2-enylethanone
The conformational space of the parent (Z)-cyclooctene ring is complex, existing as a mixture of multiple interconverting conformers. Computational studies on cyclooctene (B146475) have identified several distinct conformations. units.it Each of these conformations is chiral, leading to a pair of enantiomeric forms, and ring-inversion processes can further increase the total number of possible conformers. units.it The most stable conformations seek to minimize torsional and angle strain within the flexible eight-membered ring.
For the unsubstituted cyclooctene ring, highly symmetric forms like the perfect boat and chair are not stable minima but rather transition states for the interconversion between other conformers. units.it The introduction of an ethanone (B97240) (acetyl) group at the C1 position, adjacent to the double bond in this compound, significantly alters this landscape. The sp²-hybridized carbonyl carbon and the methyl group introduce new steric and electronic factors that influence the relative stability of the possible ring conformations. The bulk of the acetyl group will create preferential orientations to minimize steric hindrance with the rest of the ring, thus modifying the energy profile of the conformational minima and the barriers for interconversion.
Theoretical and Computational Studies of Conformation
Theoretical and computational chemistry are powerful tools for mapping the potential energy surface of flexible molecules like this compound. Methods such as Density Functional Theory (DFT), ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory), and semi-empirical methods are employed to investigate the geometries and relative energies of different conformers. atlantis-press.com
For the parent cyclooctene, computational models have successfully identified multiple stable conformations and calculated the energy differences between them. units.it A similar theoretical study on this compound would involve a systematic conformational search to locate all possible energy minima. For each identified conformer, geometry optimization would be performed, followed by frequency calculations to confirm that it represents a true minimum on the potential energy surface. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), provide insight into their equilibrium populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Lowest energy conformer; acetyl group pseudo-equatorial | 0.00 |
| B | Acetyl group in a slightly different orientation | +1.2 |
| C | Higher energy twisted conformer | +2.5 |
| D | Acetyl group pseudo-axial; significant steric strain | +4.0 |
| Note: This table is illustrative, based on principles of conformational analysis. The values represent a hypothetical outcome of a computational study. |
Experimental Techniques for Conformational Assessment (e.g., NOESY)
While computational methods provide theoretical models, experimental techniques are essential for validating these findings. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying conformation in solution.
Specifically, 2D NMR experiments like Nuclear Overhauser Effect Spectrometry (NOESY) are invaluable. A NOESY experiment detects through-space interactions between protons that are in close spatial proximity (typically < 5 Å), regardless of their through-bond connectivity. By analyzing the cross-peaks in a NOESY spectrum of this compound, one can establish which protons are near each other in the molecule's folded three-dimensional structure. For example, a NOESY correlation between a proton on the acetyl methyl group and specific protons on the cyclooctene ring would provide direct evidence for the preferred orientation of the substituent group relative to the ring, allowing for the differentiation between various possible conformers.
Other NMR techniques, such as COSY (Correlation Spectrometry) to establish proton-proton coupling networks and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, are used to first assign all the signals in the spectrum, which is a prerequisite for a detailed NOESY analysis. utah.edu
Influence of Substituents on Conformational Preferences
The nature and position of substituents have a profound impact on the conformational equilibrium of a cyclooctene ring. In this compound, the acetyl group at C1 exerts its influence through several mechanisms:
Steric Hindrance: The acetyl group is sterically demanding. It will tend to occupy a position that minimizes unfavorable steric interactions (van der Waals repulsion) with the protons on the rest of the carbocyclic ring. This often favors conformers where the substituent is in a pseudo-equatorial position over those where it is in a more crowded pseudo-axial position.
Allylic Strain (A¹‚³ Strain): The substituent at C1 (an sp² carbon) can experience allylic strain with the substituent or hydrogen at C8. The conformation will preferentially adopt a geometry that minimizes this strain, influencing the dihedral angle around the C1-C8 bond.
Electronic Effects: The carbonyl group (C=O) is polar and contains a π-system. While less dominant than steric effects in determining gross conformation, electronic factors such as dipole-dipole interactions can influence the relative energies of conformers. Computational studies on related substituted cyclic compounds have shown that substituents can have a stabilizing or destabilizing effect on the ring system. peerj.com
The interplay of these factors results in a shift in the conformational equilibrium, favoring one or a few low-energy conformers for this compound over the many possibilities available to the unsubstituted parent ring.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Specific Reaction Pathways in 1-Cyclooct-2-enylethanone Synthesis
The primary route to synthesizing this compound is through the Friedel-Crafts acylation of cis-cyclooctene. The reaction pathway, however, is highly dependent on the Lewis acid catalyst employed, leading to different constitutional isomers. Two principal pathways have been identified, one proceeding via direct acylation and the other involving a transannular hydride shift.
Direct Acylation Pathway:
When stannic chloride (SnCl₄) is used as the catalyst, the major product is 1-acetylcyclo-octene, which is synonymous with this compound rsc.org. The proposed mechanism for this pathway is as follows:
Formation of the Acylium Ion: Acetic anhydride (B1165640) or acetyl chloride reacts with stannic chloride to form a highly electrophilic acylium ion (CH₃CO⁺).
Electrophilic Attack: The acylium ion undergoes an electrophilic attack on the double bond of cis-cyclooctene, forming a secondary carbocation intermediate at the 2-position of the cyclooctyl ring.
Deprotonation: A weak base, likely the [SnCl₄(OH)]⁻ complex, abstracts a proton from the carbon atom adjacent to the carbocation (C1), leading to the formation of the double bond and yielding this compound.
This pathway is favored by "softer" Lewis acids like stannic chloride, which may coordinate more strongly with the acylating agent and facilitate a more concerted or rapidly quenched reaction, thereby preventing carbocation rearrangement.
Transannular Hydride Shift Pathway:
In contrast, when boron trifluoride (BF₃) or zinc chloride (ZnCl₂) are used as catalysts, the primary product is 4-acetylcyclo-octene rsc.org. This outcome is rationalized by a mechanism involving a transannular hydride shift:
Formation of the Acylium Ion and Initial Carbocation: Similar to the direct acylation pathway, an acylium ion is formed and attacks the double bond of cis-cyclooctene to generate a secondary carbocation at the 2-position.
Transannular 1,5-Hydride Shift: Before the carbocation can be quenched by deprotonation, a hydride ion (H⁻) from the C5 position of the cyclooctane (B165968) ring migrates to the positively charged C2 center. This intramolecular rearrangement is energetically favorable as it leads to the formation of a more stable tertiary carbocation at the C5 position (which becomes the C4 position in the final product numbering). This phenomenon of hydride shifts across the ring in medium-sized rings is a well-documented process semanticscholar.orgrsc.org.
Deprotonation: A subsequent deprotonation from a carbon atom adjacent to the new carbocationic center results in the formation of 4-acetylcyclo-octene.
"Harder" Lewis acids like boron trifluoride are thought to promote the formation of a more discrete and longer-lived carbocation, which provides the opportunity for the transannular hydride shift to occur.
| Catalyst | Primary Product | Key Mechanistic Feature |
| Stannic Chloride (SnCl₄) | This compound | Direct Acylation |
| Boron Trifluoride (BF₃) | 4-Acetylcyclo-octene | Transannular Hydride Shift |
| Zinc Chloride (ZnCl₂) | 4-Acetylcyclo-octene | Transannular Hydride Shift |
Mechanistic Aspects of Cyclooctene (B146475) Derivatization Reactions
The derivatization of the cyclooctene ring in this compound and related compounds is primarily dictated by the reactivity of the carbon-carbon double bond and the adjacent allylic positions. The acylation reaction itself is a key example of such a derivatization.
The formation of the initial carbocation upon electrophilic attack is a critical step. The stability of this carbocation influences the subsequent reaction course. In the case of cyclooctene, the initial secondary carbocation can be stabilized through hyperconjugation. However, the unique conformation of the eight-membered ring allows for the possibility of transannular interactions, as seen in the hydride shift. The propensity for such rearrangements is a characteristic feature of the chemistry of medium-sized rings.
Other derivatization reactions of cyclooctene, while not directly producing this compound, provide insight into the electronic and steric factors governing its reactivity. For instance, epoxidation and cycloaddition reactions also proceed through intermediates whose stability and subsequent transformations are influenced by the ring's conformation.
Role of Catalysts in Reaction Selectivity and Efficiency
The catalyst is the linchpin in determining the regioselectivity of the acylation of cis-cyclooctene. The differing outcomes with stannic chloride versus boron trifluoride or zinc chloride highlight the nuanced role of the Lewis acid in influencing the reaction mechanism.
Control of Reaction Pathway:
The primary role of the catalyst is to activate the acylating agent to generate the electrophilic acylium ion. However, the nature of the Lewis acid-base complex formed between the catalyst, the acylating agent, and the solvent can significantly influence the reaction environment.
Stannic Chloride: As a larger and softer Lewis acid, stannic chloride may form a bulkier complex with the acylating agent. This steric hindrance could favor a pathway of lower activation energy that does not involve significant conformational changes, such as the direct acylation pathway. Furthermore, the counter-ion generated from the stannic chloride complex may be more nucleophilic or basic, leading to a rapid quenching of the initial carbocation before rearrangement can occur.
Boron Trifluoride and Zinc Chloride: These smaller and harder Lewis acids are known to be strong promoters of carbocation formation. They are less likely to be sterically encumbering and may generate less coordinating counter-ions. This environment would favor the formation of a more "free" and longer-lived secondary carbocation, which then has the opportunity to undergo the thermodynamically favorable transannular 1,5-hydride shift to form a more stable tertiary carbocation.
Impact on Reaction Efficiency:
The efficiency of the acylation reaction is also dependent on the catalyst. A more efficient catalyst will generate the acylium ion more readily and promote the reaction at a faster rate. The choice of catalyst and reaction conditions, such as temperature and solvent, must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts. For instance, using aluminum chloride, another Lewis acid, can lead to different products altogether, such as 1-acetyl-4-chlorocyclo-octane or 4-acetyl-1-ethylcyclohexene, depending on the catalyst's activity rsc.org. This underscores the intricate relationship between the catalyst and the reaction outcome.
The following table summarizes the proposed influence of catalyst properties on the reaction mechanism:
| Catalyst Property | Influence on Mechanism | Favored Product |
| Hardness (e.g., BF₃) | Promotes formation of a discrete, long-lived carbocation. | 4-Acetylcyclo-octene (via hydride shift) |
| Softness (e.g., SnCl₄) | May favor a more concerted or rapidly quenched reaction. | This compound (direct acylation) |
| Steric Bulk | A bulkier catalyst complex may sterically hinder rearrangement. | This compound (direct acylation) |
| Nature of Counter-ion | A more nucleophilic/basic counter-ion can quench the initial carbocation. | This compound (direct acylation) |
Derivatization and Structural Analogues of 1 Cyclooct 2 Enylethanone
Synthesis and Characterization of Substituted Cyclooctenones
The synthesis of substituted cyclooctenones can be achieved through several methodologies, including sigmatropic rearrangements and cross-coupling reactions. One notable method involves the acs.orgacs.org-sigmatropic rearrangement of divinylcyclobutanols, which serves as a route to creating substituted cyclooctenone structures. acs.org The specific substituents involved in the reaction can influence the rearrangement process.
Cross-coupling methods have also been developed to introduce a variety of substituents into the olefin moiety of cyclooctenes, leading to a range of 1-substituted cis-cyclooctenes. researchgate.net These protocols have enabled the synthesis of previously inaccessible derivatives bearing diverse functional groups. researchgate.net Furthermore, transition metals can mediate or catalyze the synthesis of substituted cyclooctatetraenes, which are related cyclic compounds. rsc.org
The characterization of these compounds relies on standard analytical techniques. For instance, the structure and purity of synthesized cyclooctenones are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The patent literature for related compounds provides specific spectral data, such as ¹³C-NMR and MS fragmentation patterns, which are essential for structural elucidation. google.com
Table 1: Synthetic Methods for Substituted Cyclooctenones
| Method | Description | Key Features |
| acs.orgacs.org-Sigmatropic Rearrangement | Rearrangement of divinylcyclobutanols to form cyclooctenone rings. acs.org | Substituent effects can influence the reaction pathway. |
| Cross-Coupling Reactions | Introduction of various substituents onto the cyclooctene (B146475) ring using methods like Suzuki or Stille coupling. researchgate.net | Allows for the synthesis of a wide range of 1-substituted cis-cyclooctenes. researchgate.net |
| Acylation of Cyclooctene | Addition of an alkanoic acid chloride to cyclooctene, followed by dehydrochlorination. google.com | Can produce a mixture of double bond isomers. google.com |
Isomeric Forms: 1-Cyclooct-1-enylethanone, 1-Cyclooct-3-enylethanone, and 1-Cyclooct-4-enylethanone
The position of the double bond within the cyclooctene ring results in several isomeric forms of 1-cyclooctenylethanone. These isomers can be synthesized as a mixture or through more targeted routes. A mixture of isomers, including substituted cyclooct-1-enes, -3-enes, and -4-enes, can be prepared by the addition of an alkanoic acid chloride to cyclooctene, followed by dehydrochlorination. google.com
1-Cyclooct-1-enylethanone: This isomer can be prepared via the Rupe rearrangement of the corresponding alkynes with cyclooctanone (B32682) under acidic conditions. google.com
1-Cyclooct-3-enylethanone: Synthesis can be achieved by the acylation of cyclooctene with an appropriate carboxylic acid. google.com This isomer is also referred to by the CAS number 32669-00-4. chemspider.comthegoodscentscompany.comnih.gov
1-Cyclooct-4-enylethanone: This isomer may be prepared from cycloocta-1,5-diene. The process involves selective bromination to yield 5-bromo-cyclooctene, followed by the addition of an appropriate aldehyde under Grignard conditions, and subsequent oxidation of the resulting alcohol. google.com
The characterization data for these isomers allows for their differentiation.
Table 2: Characterization Data for Isomers of 1-Cyclooctenylethanone
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (from patent literature) google.com |
| 1-Cyclooct-2-enylethanone | C₁₀H₁₆O | 152.23 | MS (EI): 152 (43), 137 (31), 123 (15), 109 (48), 81 (21), 67 (67), 55 (23), 43 (100).¹³C-NMR (100MHz, CDCl₃): δ 25.20, 26.41, 26.58, 28.73, 29.14, 31.77, 50.38, 127.40, 131.83, 210.52 (s, CO). |
| 1-Cyclooct-3-enylethanone | C₁₀H₁₆O | 152.23 | MS (EI): 152 (1), 137 (7), 134 (30), 119 (14), 109 (27), 94 (14), 79 (34), 67 (77), 55 (28), 43 (100). |
| 1-Cyclooct-4-enylethanone | C₁₀H₁₆O | 152.23 | MS (EI): 152 (1), 137 (7), 134 (30), 119 (14), 109 (27), 105 (7), 94 (14), 79 (34), 67 (77), 55 (28), 43 (100).¹³C-NMR (100MHz, CDCl₃): δ 24.18, 25.79, 27.87, 27.99, 28.16, 30.53, 51.58, 129.65, 130.53, 212.28 (s). |
Preparation of Related Alcohols and Other Ketones
The chemical modification of this compound and its precursors can lead to the formation of related alcohols and other ketone structures.
Preparation of Alcohols: The reduction of the carbonyl group in ketones is a fundamental method for preparing secondary alcohols. libretexts.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.orgyoutube.com For example, this compound can be reduced to form the corresponding secondary alcohol, 1-cyclooct-2-enylethanol. The reverse reaction, the oxidation of 1-cyclooct-2-enylethanol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC), yields this compound. google.com Alcohols can also be prepared from alkenes through reactions like acid-catalyzed hydration or oxymercuration-demercuration. youtube.comlibretexts.org
Preparation of Other Ketones: Various synthetic routes are available for the preparation of ketones. libretexts.org Secondary alcohols can be oxidized to produce ketones. byjus.com Other methods include the Friedel-Crafts acylation of aromatic compounds, the hydration of alkynes, and the ozonolysis of alkenes. libretexts.org Specifically for cyclooctyl derivatives, different ketones can be synthesized by reacting cyclooctene with various alkanoic acid chlorides, which can lead to products like 1-cyclooct-3-enylpropan-1-one and 1-cyclooct-3-enyl-2-methylpropan-1-one. google.com
Table 3: Summary of Related Compounds and Preparative Methods
| Target Compound Type | General Method | Specific Example/Reagent |
| Secondary Alcohols | Reduction of Ketones libretexts.org | Reduction of this compound to 1-cyclooct-2-enylethanol using NaBH₄. libretexts.orgyoutube.com |
| Ketones | Oxidation of Secondary Alcohols | Oxidation of 1-cyclooct-2-enylethanol using Pyridinium Chlorochromate (PCC). google.com |
| Other Ketones | Acylation of Alkenes google.com | Reaction of cyclooctene with propanoic acid chloride to form 1-cyclooct-3-enylpropan-1-one. google.com |
Advanced Applications in Organic Synthesis
1-Cyclooct-2-enylethanone as a Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of more elaborate structures. The enone functionality serves as a Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles to introduce new substituents at the β-position. This reactivity is fundamental to its application in carbon-carbon bond-forming reactions, enabling the expansion and functionalization of the cyclooctane (B165968) ring.
Furthermore, the ketone carbonyl group can participate in a wide array of classic and contemporary organic reactions, including aldol condensations, Wittig reactions, and Grignard additions. These transformations allow for the introduction of additional carbon frameworks and functional groups, paving the way for the construction of polycyclic systems. The inherent stereochemistry of the cyclooctene (B146475) ring can also be exploited to influence the stereochemical outcome of these reactions, providing a pathway to enantiomerically enriched products.
For instance, the reaction of this compound with organocuprates can proceed with high diastereoselectivity, leading to the formation of 3-substituted cyclooctanones. The resulting ketone can then be further manipulated, for example, through Baeyer-Villiger oxidation to yield a lactone, a common motif in many natural products.
| Functional Group | Type of Reaction | Potential Transformation |
|---|---|---|
| α,β-Unsaturated Ketone | Michael Addition | Introduction of alkyl, aryl, or heteroatomic nucleophiles at the β-position. |
| Diels-Alder Reaction | Formation of bicyclic systems. | |
| Ketone | Aldol Condensation | Formation of β-hydroxy ketones and subsequent dehydration to α,β-unsaturated ketones. |
| Wittig Reaction | Conversion of the carbonyl to a carbon-carbon double bond. | |
| Grignard Reaction | Addition of organometallic reagents to form tertiary alcohols. | |
| Reduction | Conversion to a secondary alcohol. | |
| Baeyer-Villiger Oxidation | Formation of a lactone. |
Total Synthesis Approaches Utilizing Cyclooctenone Intermediates
The cyclooctenone framework is a key structural motif in a number of complex natural products, particularly in the realm of terpenoids and marine natural products. scielo.brkneopen.com Consequently, synthetic strategies that forge this eight-membered ring at a crucial stage are of significant interest. While direct total syntheses employing this compound itself are not extensively documented in readily available literature, the broader class of functionalized cyclooctenones serves as pivotal intermediates in the synthesis of several bioactive molecules.
One notable example is the synthesis of dactylol, a marine-derived sesquiterpenoid. Synthetic approaches to dactylol have utilized intramolecular reductive coupling of a keto-aldehyde, which can be conceptually derived from a functionalized cyclooctanone (B32682) precursor. scielo.br The strategic introduction of unsaturation to form a cyclooctenone intermediate allows for further stereocontrolled functionalization.
The synthesis of other complex molecules, such as those containing the bicyclo[5.3.0]decane skeleton, often proceeds through intermediates that can be accessed from cyclooctenone precursors. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the cyclooctene ring, which can then be oxidized to the corresponding enone. This intermediate can then undergo transannular cyclizations or other intramolecular reactions to construct the intricate polycyclic systems found in many natural products.
Development of Novel Synthetic Methodologies Inspired by Cyclooctenone Chemistry
The unique reactivity of the cyclooctenone scaffold has inspired the development of new synthetic methods. The conformational flexibility of the eight-membered ring, coupled with the electronic properties of the enone system, can lead to unexpected and synthetically useful transformations.
For instance, tandem reactions involving cyclooctenones have been explored for the rapid construction of complex molecular architectures. A Michael addition to the enone can be followed by an intramolecular aldol reaction or a Dieckmann condensation, leading to the formation of bicyclic systems in a single pot. These tandem processes are highly efficient, minimizing the number of synthetic steps and purification procedures required.
Q & A
Q. What are the standard synthetic routes for 1-Cyclooct-2-enylethanone, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically involves ketonization of cyclooct-2-enyl precursors or selective oxidation of cyclooct-2-enyl alcohols. Optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation or oxidation steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Temperature control : Low temperatures (0–5°C) to minimize side reactions like polymer formation.
Validate pathways using databases like REAXYS to compare yields and reaction conditions across literature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : -NMR to identify vinyl proton signals (δ 5.5–6.5 ppm) and ketone carbonyl (-NMR, δ ~205 ppm).
- IR spectroscopy : Strong C=O stretch (~1700 cm) and C=C stretch (~1600 cm).
- Mass spectrometry : Molecular ion peak (m/z 138 for CHO) and fragmentation patterns.
Cross-reference with published spectra in analytical standards databases .
Q. How can researchers ensure the reproducibility of synthetic procedures for this compound?
- Methodological Answer : Follow guidelines for experimental documentation:
- Detailed protocols : Specify stoichiometry, purification methods (e.g., column chromatography), and instrument calibration.
- Purity validation : Use HPLC or GC-MS to confirm >95% purity.
- Data sharing : Include raw spectral data and chromatograms in supplementary materials, adhering to journal standards like those in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Use density functional theory (DFT) to:
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Address discrepancies through:
- Sample purity checks : Impurities (e.g., residual solvents) alter peak positions; repeat synthesis with rigorous purification.
- Solvent effects : Record NMR in deuterated solvents (CDCl vs. DMSO-d) to assess shifts.
- Statistical analysis : Apply multivariate analysis to compare datasets and identify outliers .
Q. How to design experiments investigating the compound’s stability under varying pH and temperature?
- Methodological Answer : Employ a factorial design approach:
- Variables : pH (2–12), temperature (25–80°C), and exposure time (0–48 hrs).
- Analytical endpoints : Monitor degradation via UV-Vis (λ ~250 nm) or LC-MS.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
